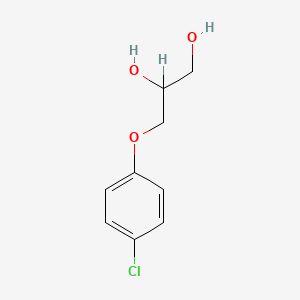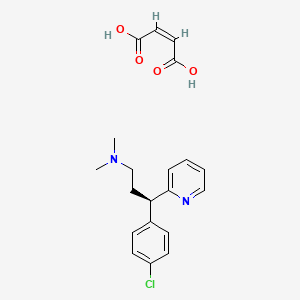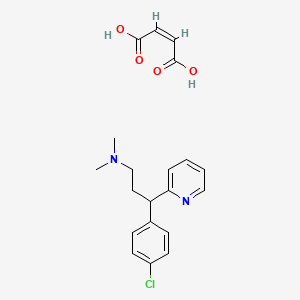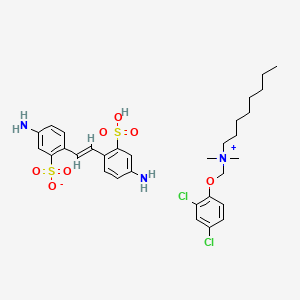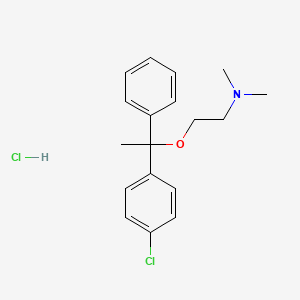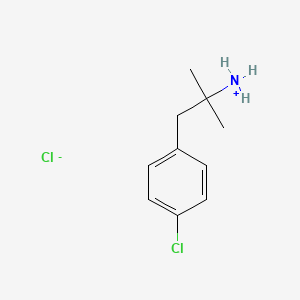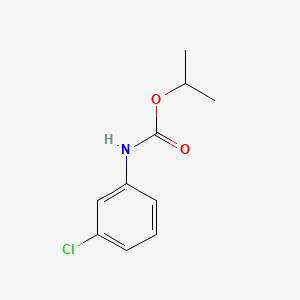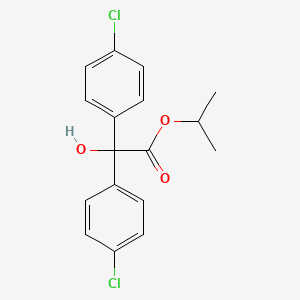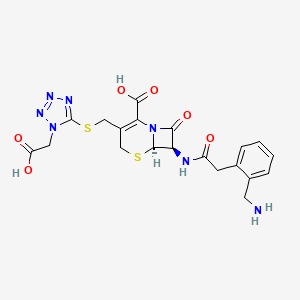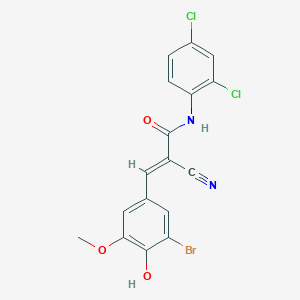
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
描述
Chst15-IN-34 is a inhibitor of Chst15. Chst15 is the sulfotransferase responsible for biosynthesis of chondroitin sulfate-E (CS-E).
科学研究应用
Oncology: Prognostic Biomarker in Renal Cell Carcinoma
Chst15-IN-1 has been identified as a novel prognostic biomarker that promotes clear cell renal cell carcinoma (ccRCC) cell proliferation and metastasis . It acts as a microRNA sponge to regulate EIF4EBP1 expression . The level of circCHST15 was positively correlated with aggressive clinicopathological characteristics, and served as an independent prognostic indicator for overall survival and progression-free survival in patients with ccRCC after surgical resection .
Gastroenterology: Treatment for Ulcerative Colitis
Chst15-IN-1 has been used in the treatment of moderate-to-severe ulcerative colitis (UC). In a study, patients who lost response during maintenance treatment to anti-TNF antibodies were given multiple submucosal injections of GUT-1, the RNA oligonucleotide inhibitor of CHST15 . The results showed rapid and durable clinical responses .
Immunology: Antibody Development
Antibodies that detect CHST15 can be used in several scientific applications, including Western Blot, Immunohistochemistry, Immunocytochemistry, and Immunoprecipitation . These antibodies target CHST15 in Human, Mouse, and Rat samples .
Biochemistry: Modulator of Glycosaminoglycan Sulfation
Chst15-IN-1 has been discovered as a small-molecule modulator of glycosaminoglycan sulfation . However, the product has not been fully validated for medical applications and is for research use only .
Neuroscience: Inhibition of Astrocytic Carbohydrate Sulfotransferase 15
In neuroscience, Chst15-IN-1 has been used in the study of astrocytic carbohydrate sulfotransferase 15 . The details of this application are not fully available, but it suggests another potential area of research .
作用机制
Target of Action
Chst15-IN-1, also known as (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, primarily targets the enzyme Carbohydrate Sulfotransferase 15 (CHST15) . CHST15 is a type II transmembrane glycoprotein that acts as a sulfotransferase . It plays a critical role in the sulfation of glycosaminoglycans (GAGs), particularly chondroitin sulfate-E (CS-E) .
Mode of Action
Chst15-IN-1 acts as a potent, reversible, covalent inhibitor of the CHST15 enzyme . It effectively suppresses the sulfation levels of CS-E and other closely related GAG sulfotransferases . By blocking the sulfotransferase activity of CHST15, Chst15-IN-1 prevents the addition of sulfate groups to GAGs, thereby altering their structural and functional properties .
Biochemical Pathways
The inhibition of CHST15 by Chst15-IN-1 impacts various cellular processes such as cell adhesion, migration, and proliferation . It disrupts the enzymatic activity that contributes to disease pathology. For instance, in fibrotic diseases, the excessive sulfation of GAGs leads to the stiffening of tissues and the formation of fibrotic nodules . In cancer, the sulfation process can enhance tumor cell invasiveness and metastasis by modifying the tumor microenvironment .
Pharmacokinetics
It’s known that the compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.
Result of Action
Chst15-IN-1 diminishes the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs), promoting nerve repair and tissue regeneration . In the context of spinal cord injury (SCI), it effectively promotes motor functional restoration and nerve tissue regeneration by a mechanism related to the attenuation of inhibitory CSPGs, glial scar formation, and inflammatory responses .
Action Environment
The action of Chst15-IN-1 is influenced by the cellular and tissue environment. For instance, in the context of SCI, the accumulation of CSPGs in the microenvironment is a major barrier that obstructs nerve repair . By inhibiting CHST15, Chst15-IN-1 disrupts this inhibitory microenvironment, promoting nerve repair .
属性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHFNDPXNWVTL-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chst15-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



